![molecular formula C18H17N3O4 B2448052 N-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877650-01-6](/img/structure/B2448052.png)
N-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves numerous methods . For instance, solution-phase parallel synthesis and high throughput evaluation have been used to create new pyrimidine derivatives . The reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution can afford the corresponding chalcone which can be used as a suitable precursor to prepare a new series of pyridine derivatives .Molecular Structure Analysis
Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen . They are found throughout nature in various forms with nitrogen atoms at positions 1 and 3 . The structure of the synthesized compounds can be confirmed chemically by their preparations with other pathways and their spectral data .Chemical Reactions Analysis
Pyrimidines undergo a variety of chemical reactions. For instance, they can inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be explored through both theoretical and experimental studies . For instance, theoretical FT_IR results are in a proper concord with recorded measurements .Scientific Research Applications
Chemical Synthesis and Molecular Design
Synthesis of Heterocyclic Compounds : Research has focused on the synthesis of novel heterocyclic compounds derived from similar structures, demonstrating their potential as anti-inflammatory and analgesic agents. These compounds exhibit significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory effects, suggesting their potential in drug development (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020) Consensus.
Material Science
Development of Aromatic Polyamides : Studies on the synthesis and characterization of new aromatic polyamides containing alkylphenylimide units have revealed enhanced thermal stability and solubility, contributing to the field of materials science and engineering (K. Choi, J. Jung, 2004) Consensus.
Biophysical Research
DNA Recognition and Gene Expression Control : Research into polyamides containing N-methyl imidazole and pyrrole units has shown their ability to target specific DNA sequences, potentially controlling gene expression. This has significant implications for medicinal chemistry, especially in treating diseases such as cancer (Sameer Chavda et al., 2010) Consensus.
Antimicrobial Studies
Design of Antimicrobial Agents : Novel pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to exhibit potent antimicrobial activity against various bacterial strains. These findings suggest the compound class's potential for developing new antimicrobial drugs (A. Sarhan, H. Soliman, Abdulrahman M. Saleh, Zinab M. Nofal, 2021) Consensus.
Molecular Docking and Drug Design
Molecular Docking Studies : The antimicrobial potency of novel synthesized compounds related to the specified chemical structure has been evaluated, revealing high efficacy at low concentrations. Molecular docking studies have indicated these compounds as selective inhibitors of bacterial and fungal strains, underscoring their potential in drug design (A. Sarhan et al., 2021) Consensus.
Mechanism of Action
Future Directions
Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Furthermore, the molecule could be a potential competitor for finest perovskite solar cells .
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-4-7-16-19-9-13(18(23)21(16)10-11)17(22)20-12-5-6-14(24-2)15(8-12)25-3/h4-10H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJUGLTYTSCBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopentyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2447970.png)
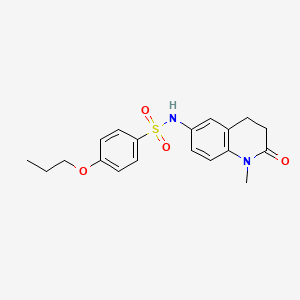


![Benzyl 1-oxo-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B2447981.png)
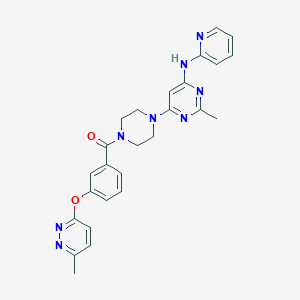
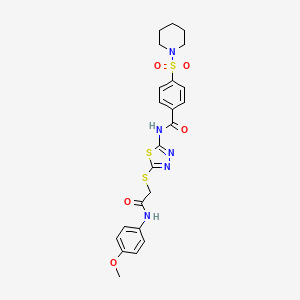
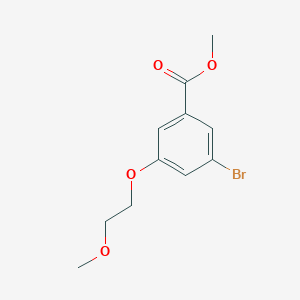
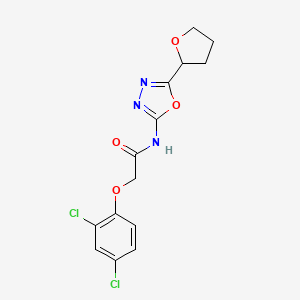
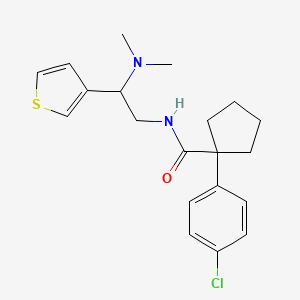
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2447988.png)

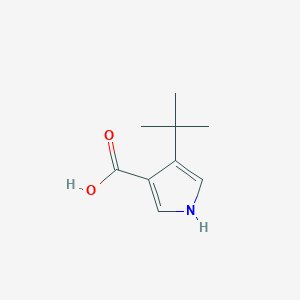
![3-benzyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2447992.png)